molecular formula C11H15ClN4 B1422969 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride CAS No. 1281695-27-9

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Cat. No. B1422969
CAS RN: 1281695-27-9
M. Wt: 238.72 g/mol
InChI Key: JHFVADPASHYPNO-UHFFFAOYSA-N
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Description

“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their biological activity and have many pharmaceutical applications . They are biologically active agents including antibacterial , antifungal , anxiolytic , herbicidal , and pesticidal , antithrombotic, anti-inflammatories, and antiproliferative agents .


Synthesis Analysis

The synthesis of triazolopyridines involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The molecular structure of the compound was characterized by 1H NMR, 13 C NMR, FTIR, MS, and X-ray diffraction . The compound was crystallized in the monoclinic space group P 21/c .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyridines include oxidative cyclization using N-Chlorosuccinimide (NCS) for hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular weight, which is 238.72 .

Scientific Research Applications

Synthesis and Crystal Structure

The compound has been utilized in the synthesis of various [1,2,4]triazolopyridines . These compounds are synthesized using oxidative cyclization and characterized by techniques like NMR, FTIR, MS, and X-ray diffraction . The crystal structure of these compounds provides valuable insights into their chemical properties and potential interactions with biological targets.

Anticancer Activity

Derivatives of triazolopyridine, including the compound , have shown promise as dual c-Met/VEGFR-2 inhibitors . These inhibitors play a crucial role in cancer treatment by targeting specific pathways involved in cancer cell proliferation and angiogenesis. The compound’s derivatives have demonstrated significant antiproliferative activities against various cancer cell lines.

Antiviral Properties

Some triazolopyridine derivatives exhibit potential antiviral activity . They have been tested for their efficacy against viruses like Herpes simplex, using assays based on virus growth inhibition on cell cultures . The results of these studies can lead to the development of new antiviral drugs.

Antibacterial Applications

The antibacterial activities of triazolopyridine derivatives have been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli . These studies involve determining the minimum inhibitory concentrations (MICs) of the compounds, which is crucial for developing new antibacterial agents.

Medicinal Chemistry

In medicinal chemistry, triazolopyridines are valued for their broad range of biological activities. They act as inhibitors of mitogen-activated protein (MAP) kinases , which are involved in various cellular processes . This makes them potential candidates for the development of drugs targeting diseases related to these pathways.

Pharmaceutical Applications

The compound’s derivatives are known for their pharmaceutical applications due to their biological activity. They have been used as anxiolytics , antithrombotics , anti-inflammatories , and antiproliferatives . Their diverse pharmacological properties make them valuable for therapeutic use in multiple health conditions.

Future Directions

The future directions for this compound could involve further exploration of its potential pharmaceutical applications, given the known biological activity of triazolopyridines .

properties

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFVADPASHYPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

CAS RN

1281695-27-9
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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